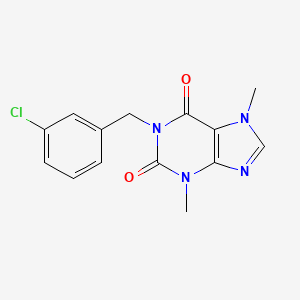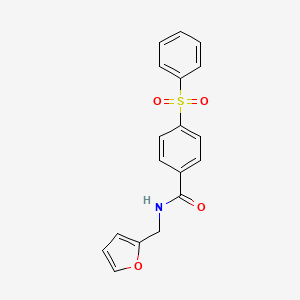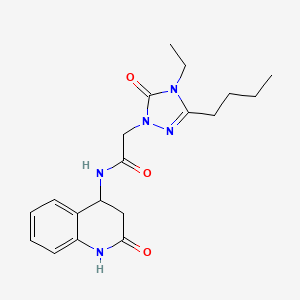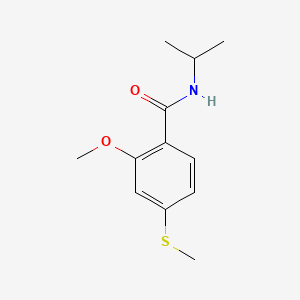![molecular formula C15H16N2O4 B5566184 N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5566184.png)
N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiprotozoal Agents
Research has shown that compounds related to N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide exhibit strong DNA affinities and potent in vitro activities against protozoal infections. For example, a study by Ismail et al. (2004) synthesized a series of diamidines from similar furan compounds, demonstrating excellent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively. These compounds were found to cure trypanosomal infections in mouse models, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Chemical Synthesis and Characterization
Another aspect of research focuses on the synthesis and characterization of novel compounds derived from N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide. Hassan et al. (2014) synthesized a range of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives via the reaction of related compounds with hydrazine hydrate, which were then screened for their cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study demonstrates the compound's utility in generating new molecules with potential therapeutic applications (Hassan et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[1-(3-methoxyanilino)-1-oxopropan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10(16-15(19)13-7-4-8-21-13)14(18)17-11-5-3-6-12(9-11)20-2/h3-10H,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJIMHFQXXSEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxyanilino)-1-oxopropan-2-yl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5566108.png)

![N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5566126.png)
![4-{3-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-3-oxopropyl}phenol](/img/structure/B5566127.png)

![2-[9-(4-methoxy-3-methylbenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5566140.png)



![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5566165.png)

![N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5566179.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxamide](/img/structure/B5566194.png)
![[5-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-furyl]methanol](/img/structure/B5566211.png)